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molecular formula C9H10N2O4 B1457294 Methyl 2-(methylamino)-3-nitrobenzoate CAS No. 913297-15-1

Methyl 2-(methylamino)-3-nitrobenzoate

Cat. No. B1457294
M. Wt: 210.19 g/mol
InChI Key: PUJFWFKWWCVKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855713B2

Procedure details

9.8 g (50 mmol) of 4-methylamino-3-nitro-benzoic acid are treated in 50 ml of dimethyl formamide (DMF) with K2CO3 (14 g). 5 ml of dimethyl sulphate are added dropwise to this mixture over 10 minutes with stirring. It is stirred for 15 minutes and heated for 0.5 hours at 60° C. After cooling, it is diluted with water, the precipitated solids are filtered off, washed with water and dried. Yield: 9.8 g (93%); M.Pt.: 138-140° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:11]=[CH:10][C:6](C(O)=O)=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[C:15]([O-:18])([O-])=[O:16].[K+].[K+].S(OC)(O[CH3:25])(=O)=O>CN(C)C=O.O>[CH3:25][O:18][C:15](=[O:16])[C:11]1[CH:10]=[CH:6][CH:5]=[C:4]([N+:12]([O-:14])=[O:13])[C:3]=1[NH:2][CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
CNC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It is stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solids are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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